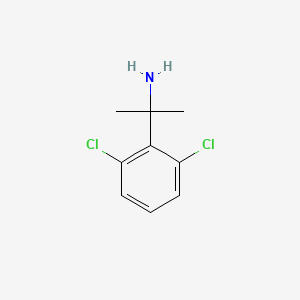

2-(2,6-Dichlorophenyl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Dichlorophenyl)propan-2-amine is a chemical compound with the molecular formula C9H12Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a propan-2-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)propan-2-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

2-(2,6-Dichlorophenyl)propan-2-amine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural properties that allow for further chemical modifications.

Biological Research

This compound has been studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. Its potential applications include:

- Mood Disorders : Research indicates that it may exhibit antidepressant-like effects, making it a candidate for treating depression and anxiety disorders.

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's stimulant-like properties suggest possible use in managing ADHD symptoms.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound can alter behavioral patterns in animal models. Notable findings include:

| Study Focus | Result |

|---|---|

| Antidepressant Effects | Significant reduction in depressive behaviors in rodent models |

| Stimulant Properties | Increased locomotor activity observed |

Case Study 1: Antidepressant Effects

A study conducted on rodent models assessed the antidepressant-like effects of this compound using the Forced Swim Test (FST) and Tail Suspension Test (TST). Results indicated:

- FST : Reduced immobility time (indicative of antidepressant activity).

- TST : Increased struggle time (further supporting antidepressant potential).

Case Study 2: Neurotransmitter Interaction

Research highlighted the compound's ability to increase dopamine release and enhance norepinephrine signaling. This suggests its potential role in modulating mood and cognitive functions.

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the dichlorophenyl moiety.

- Coupling with propan-2-amine.

- Purification and characterization of the final product.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-Dichlorophenyl)propan-2-amine: Similar structure but with chlorine atoms at different positions on the phenyl ring.

2-(2,6-Difluorophenyl)propan-2-amine: Fluorine atoms instead of chlorine atoms.

2-(2,6-Dimethylphenyl)propan-2-amine: Methyl groups instead of chlorine atoms.

Uniqueness

2-(2,6-Dichlorophenyl)propan-2-amine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms can also affect the compound’s physicochemical properties, such as solubility and stability.

Biological Activity

2-(2,6-Dichlorophenyl)propan-2-amine, also known as Dichloropropanamine , is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly within the central nervous system (CNS). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H11Cl2N, with a molecular weight of approximately 204.10 g/mol . The compound features a dichlorophenyl group attached to a propan-2-amine backbone, which is crucial for its biological activity. The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring enhances its reactivity and interaction with biological targets.

Research indicates that this compound primarily interacts with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine . These interactions suggest potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD). The compound has demonstrated stimulant-like effects in various animal models, indicating its capacity to modulate behavioral responses.

Interaction with Neurotransmitter Systems

The following table summarizes key neurotransmitter interactions observed with this compound:

| Neurotransmitter | Effect | Study Reference |

|---|---|---|

| Dopamine | Increased release | |

| Norepinephrine | Enhanced signaling | |

| Serotonin | Modulation of uptake |

Pharmacological Studies

Pharmacological evaluations have shown that this compound can effectively alter behavioral patterns in animal studies. For instance, it has been tested for its antidepressant properties and has shown promise as a stimulant. These findings are critical for developing new therapeutic agents targeting CNS disorders.

Case Study: Antidepressant Effects

A notable study investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages over a two-week period. Behavioral assessments included:

- Forced Swim Test (FST) : Reduced immobility time.

- Tail Suspension Test (TST) : Increased struggle time.

These results underscore the compound's potential as a treatment for depressive disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for the modification of its structure to enhance biological activity or alter pharmacokinetic properties. Alternative synthetic pathways may also yield derivatives with improved efficacy or reduced side effects.

Synthetic Pathways Overview

The synthesis generally follows these steps:

- Formation of the dichlorophenyl moiety.

- Coupling with propan-2-amine.

- Purification and characterization of the final product.

Comparative Analysis with Similar Compounds

To understand its biological activity better, it is useful to compare this compound with structurally similar compounds. The following table highlights some relevant compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropanamine | 72934-36-2 | 0.91 |

| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 1212064-17-9 | 0.89 |

| 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | 1216497-60-7 | 0.88 |

These compounds exhibit varying degrees of biological activity based on their structural differences, particularly concerning their substituents on the phenyl ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-(2,6-Dichlorophenyl)propan-2-amine?

- Methodological Answer : Begin with nucleophilic substitution or reductive amination pathways, considering steric hindrance from the 2,6-dichlorophenyl group. Use inert conditions (argon atmosphere) and catalysts like palladium for coupling reactions. Monitor purity via HPLC and confirm structural integrity using 1H/13C NMR and high-resolution mass spectrometry (HRMS). Optimize solvent polarity (e.g., THF or DMF) to enhance yield . Safety protocols, including fume hood use and waste segregation, are critical due to halogenated intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (1H, 13C, DEPT-135) to confirm the amine and dichlorophenyl groups. Use FT-IR to identify N-H stretching (3300–3500 cm−1) and C-Cl vibrations (600–800 cm−1). Mass spectrometry (ESI-MS) validates molecular weight. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and track changes in melting point (DSC) and crystallinity (PXRD). Compare results against ICH guidelines for pharmaceuticals. Include controls for light, oxygen, and humidity exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., dosage, assay type). Replicate experiments under standardized conditions (e.g., cell lines, animal models) while controlling for batch-to-batch compound variability. Use statistical tools like ANOVA to assess significance. Cross-validate findings with orthogonal assays (e.g., in vitro binding vs. in vivo efficacy) .

Q. How to investigate the compound’s interaction with biological targets at a molecular level?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to receptors like serotonin transporters. Validate via surface plasmon resonance (SPR) for kinetic analysis or cryo-EM for structural insights. Use knockout models or siRNA silencing to confirm target specificity in cellular assays .

Q. What theoretical frameworks guide the study of its environmental fate and degradation pathways?

- Methodological Answer : Apply QSAR models to predict biodegradability and ecotoxicity. Use OECD 301/302 protocols for experimental validation. For degradation studies, employ advanced oxidation processes (e.g., UV/H2O2) and analyze intermediates via GC-MS. Incorporate life-cycle assessment (LCA) frameworks to evaluate ecological risks .

Q. How to design a factorial experiment assessing substituent effects on bioactivity?

- Methodological Answer : Use a 2k factorial design varying substituents (e.g., Cl position, alkyl chain length). Test each derivative in dose-response assays (e.g., IC50 in cancer cells). Analyze interactions via response surface methodology (RSM) and Pareto charts. Prioritize substituents showing synergistic effects on potency .

Q. Methodological and Theoretical Considerations

Q. What criteria determine the selection of a theoretical framework for mechanistic studies?

- Methodological Answer : Align with established theories in medicinal chemistry (e.g., lock-and-key vs. induced-fit models) or toxicodynamics. Validate framework compatibility via literature review (e.g., PubChem data for analogous compounds) and pilot studies. Ensure the framework supports hypothesis-driven experimental design .

Q. How to address ethical and methodological biases in preclinical toxicity studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including blinding and randomization. Use in vitro alternatives (e.g., 3D liver spheroids) to reduce animal use. Validate assays with positive controls (e.g., cisplatin for genotoxicity) and statistical power analysis to minimize Type I/II errors .

Q. What advanced techniques elucidate the compound’s role in neurotransmitter modulation?

Properties

CAS No. |

74702-91-3 |

|---|---|

Molecular Formula |

C9H11Cl2N |

Molecular Weight |

204.09 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11Cl2N/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3 |

InChI Key |

DRCMIKCSLJQIFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1Cl)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.